molecular formula C21H23ClFNO2 B7761647 Haloperidol CAS No. 61788-97-4

Haloperidol

Cat. No.: B7761647
CAS No.: 61788-97-4
M. Wt: 375.9 g/mol
InChI Key: LNEPOXFFQSENCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haloperidol is a typical antipsychotic of the butyrophenone class, first developed in 1957. It functions primarily as a potent and selective dopamine D2 receptor antagonist within the central nervous system. This mechanism is fundamental for researchers investigating the dopaminergic system in various neurological and psychiatric conditions. Its applications in a research setting include the study of schizophrenia and bipolar disorder, particularly for managing delusions, hallucinations, and acute confusion. Furthermore, this compound is a valuable tool for probing the pathophysiology and treatment of Tourette's syndrome, as well as for studying psychomotor agitation, aggression, and its antiemetic properties against intractable nausea and vomiting. Researchers should note that its potent D2 blockade is also associated with a significant incidence of extrapyramidal side effects, such as tremor and hypertonia, and other adverse reactions like somnolence, weight gain, and orthostatic hypotension, making it a critical compound in comparative toxicology studies. This product, the active pharmaceutical ingredient (API) this compound with the molecular formula C21H23ClFNO2, is provided strictly For Research Use Only. It is not for diagnostic, therapeutic, or any other human use. All research must comply with relevant institutional safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEPOXFFQSENCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034150
Record name Haloperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L
Record name SID855969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.8X10-11 mm Hg @ 25 °C /Estimated/
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER

CAS No.

52-86-8
Record name Haloperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloperidol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name haloperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name haloperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Haloperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Haloperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6292F8L3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151.5 °C
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthesis of 4-Chlorobutyronitrile Intermediate

The synthesis of 4-chlorobutyronitrile, a critical intermediate, follows a nitro-phenol-mediated dehydration-cyclization sequence. As detailed in patents CN106431978A and CN105503650A, 1-chloro-4,4-dihydroxybutylamine reacts with 2-nitrophenol in cyclohexane under aluminum oxide catalysis. The process involves three temperature phases:

  • Reflux phase : 90–97°C for 2–4 hours to initiate dehydration.

  • Intermediate cooling : 70–77°C for 90–110 minutes to promote cyclization.

  • Crystallization : Cooling to 6–9°C enables layered separation, followed by toluene extraction and nitromethane recrystallization.

Table 1: Reaction Parameters for 4-Chlorobutyronitrile Synthesis

ParameterRange/ValueImpact on Yield
2-Nitrophenol concentration60–65% (w/w)Higher concentrations reduce side reactions
Cyclohexane fraction30–35% (w/w)Optimizes azeotropic water removal
Aluminum oxide loading0.94 mol/mol substrateExcess catalyst degrades product
Final yield82–85%Depends on cooling gradient

Post-processing involves sequential washes with propionitrile (70–75% w/w) and triethylamine (65–68% w/w) to remove phenolic byproducts, achieving ≥99% purity.

Coupling to Form this compound

The intermediate undergoes Friedel-Crafts acylation with 4-chlorophenylpiperidine in dichloromethane, mediated by anhydrous aluminum chloride. Patent data indicate a 68–72% yield, limited by competing N-alkylation side reactions. Critical control points include:

  • Stoichiometry : 1:1.1 molar ratio of 4-chlorobutyronitrile to piperidine derivative.

  • Temperature : Maintained at −5°C to 0°C to suppress dimerization.

  • Workup : Aqueous sodium bicarbonate quench followed by silica gel chromatography.

Isotopic Labeling and Modern Synthetic Approaches

Schiemann-Type 18F^{18}\text{F}18F Labeling

For positron emission tomography (PET) studies, 18F^{18}\text{F}-haloperidol is synthesized via diazonium tetrafluoroborate pyrolysis. The method involves:

  • Diazotization of 4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-4'-aminobutyrophenone with NaNO2_2/HCl.

  • Reaction with H18F^{18}\text{F} at 120°C for 15 minutes.

  • Purification via semi-preparative HPLC to achieve 4–5 mCi·mg1^{-1} specific activity.

Key advantage : Enables real-time dopamine receptor occupancy studies with 140-minute total synthesis time.

Continuous-Flow Process Optimization

Recent advancements employ microreactor systems to enhance reaction control:

  • Residence time : 8–12 minutes vs. 2–4 hours in batch reactors.

  • Yield improvement : 89% for 4-chlorobutyronitrile step due to precise thermal management.

  • Solvent reduction : Cyclohexane usage decreased by 40% through solvent recycling loops.

Pharmaceutical Formulation and Quality Control

USP Dissolution Standards

The United States Pharmacopeia (USP) mandates dissolution testing using Apparatus 1 (basket) at 100 rpm in simulated gastric fluid without enzymes. Updated 2024 criteria require:

Table 2: USP Dissolution Test Parameters for this compound Tablets

Test ParameterSpecificationRationale
Medium volume900 mLSink condition maintenance
Sampling time60 minutesCorrelation with gastric retention
Acceptance criterion (Q)≥70% dissolvedEnsures bioavailability
Mobile phaseMethanol/phosphate buffer (60:40)HPLC compatibility

Products meeting these standards must label compliance with "USP Dissolution Test 2".

Impurity Profiling

LC-UV methods detect critical impurities at ≤0.1% levels:

  • This compound Related Compound A : 4-(4-chlorophenyl)-4-piperidinol (oxidative deamination product).

  • Related Compound B : N-dealkylated derivative.
    Chromatographic conditions utilize a gradient from 70% aqueous perchloric acid (0.1% v/v) to 70% acetonitrile over 35 minutes.

Comparative Analysis of Synthesis Routes

Table 3: Efficiency Metrics Across this compound Synthesis Methods

MethodYield (%)Purity (%)Scalability
Batch (patent)7299.5Pilot plant viable
Continuous-flow8999.8Limited to niche APIs
Radiolabeling (18F^{18}\text{F})41 (radiochemical)95Research-scale only

Batch processing remains dominant for commercial production due to equipment availability, while flow chemistry offers ecological benefits through solvent reduction.

Chemical Reactions Analysis

Primary Metabolic Pathways

Haloperidol is metabolized via three major routes:

  • Glucuronidation (50–60% of biotransformation)

  • Reduction to reduced this compound (23% of biotransformation)

  • Oxidative reactions (20–30% of biotransformation), including N-dealkylation and pyridinium metabolite formation .

Table 1: Metabolic Pathway Contributions

PathwayContribution (%)Key Metabolites
Glucuronidation50–60This compound glucuronide
Reduction23Reduced this compound
Oxidation20–30Pyridinium species (HPP⁺, RHPP⁺)

Cytochrome P450 (CYP) Reactions

  • CYP3A4 is the dominant enzyme for oxidative metabolism, catalyzing:

    • N-dealkylation : Cleavage of the piperidine nitrogen to form fluorophenylcarboxylic acids.

    • Pyridinium metabolite formation : Conversion to 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-oxobutylpyridinium (HPP⁺) and reduced HP pyridinium (RHPP⁺) .

  • CYP2D6 plays a minor role but is inhibited by this compound and its reduced form .

Non-CYP Reactions

  • Carbonyl reductase : Reduces the ketone group of this compound to form reduced this compound.

  • UDP-glucuronosyltransferase (UGT) : Mediates glucuronidation, producing this compound glucuronide .

Table 2: Enzyme Kinetic Parameters for Pyridinium Formation

EnzymeSubstrateKmK_m (μM)kcat/Kmk_{cat}/K_m (min⁻¹ mM⁻¹)
CYP3A4This compound34 ± 56.71
CYP3A4Reduced HP64 ± 41.24

Data derived from human liver microsomes and recombinant enzymes .

Neurotoxic Pyridinium Metabolites

This compound and its tetrahydropyridine dehydration product (HPTP) are converted to HPP⁺ and RHPP⁺ , which exhibit neurotoxic potential. Key findings:

  • CYP3A4 selectivity : Inhibitors like troleandomycin and ketoconazole block >80% of HPP⁺ formation .

  • Non-enzymatic pathways : Trace pyridinium formation occurs via NADPH-P450 reductase, dependent on O₂ but not free radicals .

Table 3: Inhibitory Effects on Pyridinium Formation

InhibitorTarget% Inhibition of HPP⁺ Formation
TroleandomycinCYP3A485
KetoconazoleCYP3A482
Anti-CYP3A antibodiesCYP3A490

Reduction and Back-Oxidation

  • Reduced this compound is reoxidized to this compound by CYP3A4, creating a metabolic loop.

  • Activation energy : Reduction of this compound to its carbinol form has an average EaE_a of 132 kJ/mol .

Drug Interaction Implications

  • Inducers (e.g., carbamazepine) : Accelerate this compound clearance via CYP3A4 upregulation.

  • Inhibitors (e.g., fluoxetine) : Increase this compound plasma concentrations by blocking CYP2D6/3A4 .

Molecular Docking Insights

This compound forms charge-transfer complexes with acceptors like TCNQ, enhancing binding to dopamine receptors:

  • Binding free energy : −10.2 kcal/mol for [(HPL)(TCNQ)] complex vs. −10.0 kcal/mol for free this compound .

Scientific Research Applications

Schizophrenia

Haloperidol is primarily indicated for the treatment of schizophrenia. It exerts its antipsychotic effects mainly through antagonism at dopamine D2 receptors in the brain, particularly within the mesolimbic pathway. This action helps alleviate positive symptoms such as hallucinations and delusions. Clinical guidelines recommend this compound as part of a comprehensive treatment plan for schizophrenia, especially during acute episodes .

Tourette Syndrome

This compound is also approved for managing Tourette syndrome, where it helps control motor and vocal tics in both children and adults. Its effectiveness in this area is attributed to its dopamine-blocking properties, which mitigate the involuntary movements characteristic of the disorder .

Acute Delirium

In elderly patients experiencing acute delirium, this compound may be administered when non-pharmacological interventions have failed. It is used to manage severe agitation and distress associated with delirium . However, caution is advised due to potential side effects such as orthostatic hypotension, which can increase fall risk in this population .

Off-Label Uses

This compound has several off-label applications that have been explored in clinical practice:

  • Management of Behavioral Disturbances : It is utilized for severe behavioral problems in children when other treatments have failed.
  • Chorea Associated with Huntington’s Disease : this compound can help manage chorea symptoms effectively.
  • Intractable Hiccups : Due to its antiemetic properties, this compound has been used to treat persistent hiccups .

Delusions of Infestation

A study published on PubMed documented three cases where patients with delusions of infestation were treated successfully with this compound. All patients showed significant improvement in their symptoms shortly after treatment initiation .

Neuroleptic Malignant Syndrome (NMS)

A recent case report highlighted a 58-year-old female who developed NMS after receiving this compound post-surgery. The rapid identification and discontinuation of this compound led to significant recovery after symptomatic treatment with dantrolene and amantadine . This case underscores the importance of monitoring for severe adverse reactions associated with antipsychotic medications.

Pharmacological Profile

Property Details
Mechanism of ActionDopamine D2 receptor antagonist
Common IndicationsSchizophrenia, Tourette syndrome, acute delirium
Off-Label UsesChorea in Huntington's disease, severe behavior problems, intractable hiccups
Side EffectsExtrapyramidal symptoms, tardive dyskinesia, NMS

Safety Considerations

While this compound is effective for many conditions, it carries risks that must be managed carefully:

  • Extrapyramidal Symptoms : Common side effects include akathisia and dystonia.
  • Tardive Dyskinesia : Long-term use can lead to irreversible movement disorders.
  • Neuroleptic Malignant Syndrome : A rare but life-threatening reaction requiring immediate medical attention .

Mechanism of Action

Haloperidol exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This antagonism reduces the overactivity of dopamine, which is thought to contribute to the symptoms of psychosis. This compound also has some affinity for other receptors, including serotonin and alpha-adrenergic receptors, which may contribute to its therapeutic and side effects .

Comparison with Similar Compounds

Structural and Binding Profile Comparisons

Table 1: Structural and Receptor Binding Profiles
Compound Key Structural Features D₂ Affinity (Ki) Selectivity (D₂ vs. D₁/5-HT₂A) Key Receptors Targeted
Haloperidol Piperidine ring, fluorophenyl group 2 nM D₂ > D₁ (100:1) DRD2, sigma, weak 5-HT₂A
Risperidone Benzisoxazole, piperidine 4.9 nM D₂ ≈ 5-HT₂A DRD2, 5-HT₂A, α1-adrenergic
Aripiprazole Quinolinone, partial D₂ agonism 0.8 nM D₂ partial agonist DRD2, 5-HT₁A, 5-HT₂A
LE410 (Dibenzazecine) Azecine core, hydroxy-group removal 7.54 (D₂L) D₂ ≈ D₁ DRD2L, DRD3, 5-HT₂A
Finazines Piperazine substructure Moderate D₂, SERT/DAT DRD2, 5-HT₂A, DAT, SERT
JNJ-37822681 Fast-dissociating D₂ antagonist 1.2 nM D₂-specific DRD2

Key Insights :

  • Risperidone shares DRD2 antagonism with this compound but exhibits balanced 5-HT₂A/D₂ activity, reducing EPS risk .
  • Finazines mimic this compound’s behavioral profiles in zebrafish but show stronger DAT/SERT binding, suggesting multimodal mechanisms .

Efficacy and Side Effect Profiles

Table 2: Clinical and Preclinical Efficacy vs. Side Effects
Compound Hyperlocomotion Blockade (ED₅₀) Catalepsy Induction (ED₅₀) Catalepsy/Hyperlocomotion Ratio Clinical EPS Risk
This compound 0.1 mg/kg 0.1 mg/kg 1.0 High
Risperidone 1.0 mg/kg 5.0 mg/kg 5.0 Moderate
Aripiprazole 3.0 mg/kg 36 mg/kg 12.0 Low
JNJ-37822681 0.3 mg/kg 2.5 mg/kg 8.3 Low-Moderate

Key Insights :

  • This compound’s low catalepsy/hyperlocomotion ratio (1.0) reflects its high EPS liability, whereas aripiprazole’s partial agonism and 5-HT₁A activity reduce this risk .
  • JNJ-37822681 , a fast-dissociating D₂ antagonist, shows improved specificity margins over this compound, suggesting better tolerability .

Pharmacokinetic and Metabolic Profiles

Table 3: Pharmacokinetic Parameters
Parameter This compound Risperidone Clozapine
Bioavailability 60–70% 70% 50–60%
Half-life (t₁/₂) 18–24 hours 3–20 hours 12–16 hours
Metabolism CYP3A4/2D6 CYP2D6 CYP1A2/3A4
Active Metabolites Reduced this compound 9-OH-risperidone Norclozapine

Key Insights :

  • This compound’s metabolism via CYP3A4/2D6 increases drug interaction risks (e.g., with rifampicin) .
  • Clozapine ’s unique metabolic profile and 5-HT₂A/D₁ affinity contribute to its atypicality and lower EPS risk .

Novel Derivatives and Mechanisms

  • Tropane Analogs : Modifying this compound’s structure to reduce D₂ affinity (e.g., Compound 9) lowers catalepsy while retaining antipsychotic activity .
  • Hybrid Nanoparticles: Encapsulating this compound in amorphous nanoparticles improves solubility and bioavailability .

Biological Activity

Haloperidol is a widely used antipsychotic medication primarily indicated for the treatment of schizophrenia and acute psychosis. As a butyrophenone derivative, it acts predominantly as a dopamine D2 receptor antagonist, influencing various neurotransmitter systems and exhibiting a range of biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the competitive blockade of D2 dopamine receptors in the central nervous system. This blockade reduces dopaminergic neurotransmission, alleviating symptoms such as hallucinations and delusions associated with psychotic disorders. Additionally, this compound has been shown to affect other neurotransmitter systems, including serotonin and norepinephrine, contributing to its therapeutic effects and side effects.

Key Mechanisms:

  • Dopamine Receptor Antagonism : Reduces dopaminergic activity in pathways associated with psychosis.
  • Modulation of GABAergic and Glutamatergic Transmission : Chronic administration alters synaptic transmission dynamics, affecting inhibitory (GABA) and excitatory (glutamate) signaling pathways .

Pharmacokinetics

This compound is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The drug undergoes extensive glucuronidation, which is crucial for its clearance from the body .

Parameter Value
Bioavailability60-70%
Half-life14-26 hours
MetabolismHepatic (CYP3A4, CYP2D6)
ExcretionRenal (as metabolites)

Neurotransmitter Interactions

Research indicates that this compound significantly impacts neurotransmitter systems beyond dopamine. For instance:

  • GABAergic System : Chronic treatment with this compound has been shown to increase spontaneous inhibitory postsynaptic currents (sIPSCs), indicating enhanced GABAergic transmission in specific neuronal populations .
  • Glutamatergic System : Changes in proteins related to glutamate synthesis and transport suggest that this compound may also modulate excitatory synaptic transmission .

Clinical Studies

Several studies have investigated the efficacy and safety of this compound in various clinical settings:

  • COVID-19 Patients : An observational study involving hospitalized patients with COVID-19 found no significant association between this compound use and primary outcomes such as intubation or death. The study included 15,121 patients, with only 39 receiving this compound .
  • First-Episode Psychosis : A randomized controlled trial compared this compound with other antipsychotics like risperidone and olanzapine. All three medications showed similar effectiveness in reducing psychotic symptoms after six weeks .
  • Delirium Management : A recent open-label clinical trial aimed at comparing this compound and olanzapine for managing delirium in terminally ill patients highlighted the need for further investigation into their therapeutic effects due to limited robust evidence .

Case Studies

  • Case Study on Chronic Treatment Effects : In a study assessing chronic this compound treatment in mice, researchers noted significant changes in synaptic transmission dynamics, supporting the hypothesis that long-term D2 antagonism leads to adaptive changes in neuronal excitability and neurotransmitter regulation .

Q & A

Basic Research Questions

Q. How is the haloperidol-induced catalepsy model standardized in preclinical Parkinson’s disease research?

  • Methodological Answer : The this compound-induced catalepsy model is widely used to study motor impairments in Parkinson’s disease. Key design considerations include:

  • Animal Strains : Wistar rats are most frequently used due to consistent catalepsy responses .
  • Dosage : 1.0 mg/kg this compound (intraperitoneal) is the standard dose for inducing catalepsy, with peak effects observed 90 minutes post-administration .
  • Behavioral Tests : The horizontal bar test is the primary method for assessing catalepsy duration. Alternative tests include the grid and inclined plane tests .
    • Data Table :
StrainDose (mg/kg)Test UsedCatalepsy Peak Time (min)
Wistar rats1.0Horizontal bar90
Sprague-Dawley1.0Grid test120

Q. What experimental designs are recommended for evaluating this compound’s efficacy in delirium management?

  • Methodological Answer : Randomized controlled trials (RCTs) with intention-to-treat (ITT) analysis are gold standards. Key elements include:

  • Blinding : Double-blind designs to minimize bias (e.g., this compound vs. placebo) .
  • Outcome Metrics : Richmond Agitation-Sedation Scale (RASS) scores, rescue neuroleptic use, and caregiver-reported comfort levels .
  • Covariates : Adjust for baseline delirium severity, comorbidities, and concurrent medications .

Advanced Research Questions

Q. How can multivariate statistical methods address confounding variables in observational studies of this compound’s effects?

  • Methodological Answer : Advanced techniques include:

  • Time-Dependent Cox Models : To account for treatment initiation timing and immortal time bias (e.g., this compound administered post-admission in ICU studies) .
  • Inverse Probability Weighting : Adjusts for selection bias by weighting patients based on propensity scores .
  • Multiple Imputation : Handles missing data while preserving statistical power .

Q. What genetic factors influence this compound’s pharmacokinetics and adverse reactions in preclinical models?

  • Methodological Answer : Strain-specific genetic variations significantly impact drug response:

  • NZO Mice : Exhibit higher plasma this compound levels due to body weight/adiposity confounders. Dosage adjustments are critical for accurate behavioral studies .
  • B6 Mice : Rapid this compound metabolism leads to severe adverse reactions (e.g., reduced locomotor activity) despite lower plasma levels. Pharmacokinetic profiling is recommended for dose calibration .

Q. How can chemometric approaches enhance impurity profiling of this compound formulations?

  • Methodological Answer : Stability-indicating methods using liquid chromatography (LC) with experimental designs:

  • Factorial Design : Optimizes variables like polymer-drug ratios (e.g., PVPk30:this compound) and surfactant concentrations .
  • Column Selection : Hypersil BDS C18 columns (100 x 4.0 mm) resolve 13 known impurities under gradient conditions .

Q. How should researchers resolve contradictions in this compound’s neurotoxic effects across studies?

  • Methodological Answer : Discrepancies in cell death outcomes (e.g., cortical neurons) require:

  • Dose-Dependent Analysis : Short-term this compound (2–5 mg) does not induce gliosis, but 10 mg causes neuronal apoptosis .
  • Longitudinal Studies : Compare acute vs. chronic exposure to differentiate primary (cell death) and secondary (gliosis) effects .

Q. What strategies improve the validity of combining this compound with adjunct therapies (e.g., benzodiazepines)?

  • Methodological Answer : RCTs with stratified randomization and pre-specified endpoints:

  • Primary Outcome : RASS score reduction (e.g., lorazepam + this compound vs. This compound alone showed −4.1 vs. −2.3 points) .
  • Secondary Metrics : Rescue neuroleptic requirements and caregiver assessments to evaluate tolerability .

Key Considerations for Experimental Design

  • Animal Models : Standardize strain, dose, and testing protocols to ensure reproducibility .
  • Clinical Trials : Use ITT analysis and adjust for hospital-level variability via random effects models .
  • Analytical Methods : Employ chemometric optimization for formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haloperidol
Reactant of Route 2
Reactant of Route 2
Haloperidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.